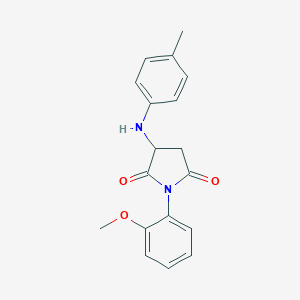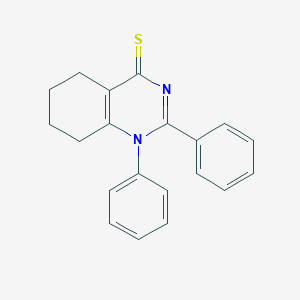![molecular formula C18H16N2O4S B379764 4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate CAS No. 305373-29-9](/img/structure/B379764.png)
4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as 4-((2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETYL)AMINO)PHENYL ACETATE, has the CAS Number: 305373-29-9 and a linear formula of C18H16N2O4S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C18H16N2O4S . It has a molecular weight of 356.403 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound, due to its 1,2,4-benzothiadiazine-1,1-dioxide ring, has been reported to have antimicrobial properties . The specific functional groups attached to the ring are responsible for this activity.
Antiviral Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring also contributes to the antiviral properties of the compound . Further research is needed to understand the specific mechanisms involved .
Antihypertensive Properties
The compound has been reported to have antihypertensive properties . This could make it a potential candidate for the development of new antihypertensive drugs.
Antidiabetic Activity
The compound has shown potential in the treatment of diabetes . The specific functional groups attached to the ring are believed to be responsible for this activity.
Anticancer Properties
The compound has been reported to have anticancer properties . This suggests that it could be used in the development of new cancer therapies.
KATP Channel Activators
The compound has been found to be significant in vivo as a KATP channel activator . This could have implications for the treatment of various diseases.
AMPA Receptor Modulators
The compound has been synthesized and tested as an activator of AMPA receptors . This could have potential applications in the treatment of neurological disorders.
Fungicidal Activity
A series of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins, which includes the compound, was designed, synthesized, and tested against various phytopathogenic fungi . Some of these compounds exhibited substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi .
Wirkmechanismus
Target of Action
The primary targets of the compound “4-{[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}phenyl acetate” are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that benzothiazine derivatives can interact with various biological targets . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazine derivatives have been shown to interact with various biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its impact on bioavailability is therefore unknown. As a benzothiazine derivative, it may share some pharmacokinetic properties with other compounds in this class , but specific studies are needed to confirm this.
Result of Action
Given its structural similarity to other benzothiazine derivatives, it may have similar effects , but this needs to be confirmed through experimental studies.
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-11(21)24-13-8-6-12(7-9-13)19-17(22)10-16-18(23)20-14-4-2-3-5-15(14)25-16/h2-9,16H,10H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRGUIGLUYLGDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379685.png)
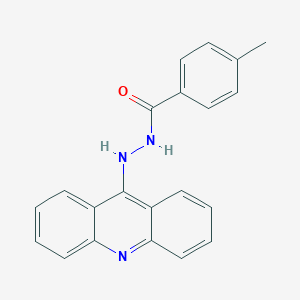
![11-(1-pyrrolidinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379690.png)
![6-[(4-fluorobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B379691.png)
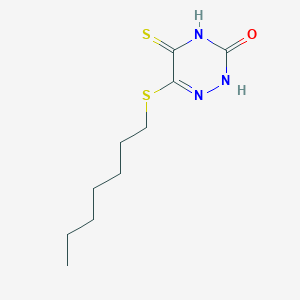
![11-(3,4-dimethylanilino)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379693.png)
![1-{[3-(Dimethylamino)propyl]amino}-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B379694.png)
![2-(3,4-Dimethoxy-phenyl)-4-thiophen-2-yl-2,3-dihydro-benzo[b][1,4]thiazepine](/img/structure/B379695.png)
![ethyl 2-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379696.png)
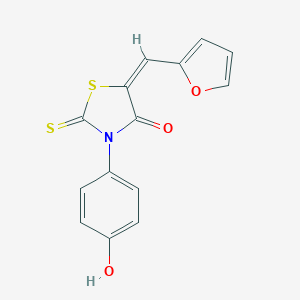
![2-(cinnamylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B379701.png)
![N-(4-methoxyphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B379702.png)
